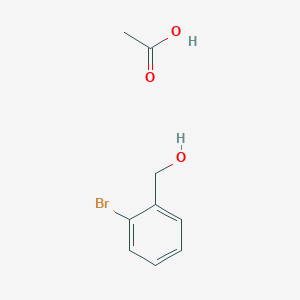

Benzenemethanol, 2-bromo-, acetate

Description

Properties

IUPAC Name |

acetic acid;(2-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO.C2H4O2/c8-7-4-2-1-3-6(7)5-9;1-2(3)4/h1-4,9H,5H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGZDOUSWKCPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60837773 | |

| Record name | Acetic acid--(2-bromophenyl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60837773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82466-12-4 | |

| Record name | Acetic acid--(2-bromophenyl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60837773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification with Acetic Acid

The traditional Fischer esterification method involves refluxing 2-bromobenzyl alcohol with excess acetic acid in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid). Water removal via azeotropic distillation with toluene or benzene drives the equilibrium toward ester formation .

Procedure :

-

Reagents : 2-Bromobenzyl alcohol (1.0 equiv), glacial acetic acid (3.0 equiv), sulfuric acid (0.1 equiv), toluene (solvent).

-

Conditions : Reflux at 110–120°C for 6–12 hours under Dean-Stark trap.

-

Workup : Neutralization with sodium bicarbonate, solvent evaporation, and vacuum distillation.

Challenges :

-

Prolonged heating risks debromination due to the lability of the C–Br bond under acidic conditions.

-

Yields typically range from 65–75% due to competing side reactions (e.g., diacetylation or elimination).

Acetylation with Acetic Anhydride

Acetic anhydride offers a faster, higher-yielding route under mild conditions. Pyridine or DMAP (4-dimethylaminopyridine) catalyzes the reaction by scavenging acetic acid.

Procedure :

-

Reagents : 2-Bromobenzyl alcohol (1.0 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv), dichloromethane (solvent).

-

Conditions : Stir at 25°C for 2–4 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Advantages :

Acetyl Chloride in Presence of Base

For lab-scale synthesis, acetyl chloride reacts rapidly with 2-bromobenzyl alcohol in the presence of a tertiary amine (e.g., triethylamine).

Procedure :

-

Reagents : 2-Bromobenzyl alcohol (1.0 equiv), acetyl chloride (1.1 equiv), triethylamine (1.2 equiv), THF (solvent).

-

Conditions : 0°C to room temperature, 1–2 hours.

-

Workup : Filter precipitated salts, concentrate, and purify via silica gel chromatography.

Considerations :

Enzymatic Acetylation

Immobilized lipases (e.g., Candida antarctica lipase B) enable solvent-free acetylation under green chemistry principles.

Procedure :

-

Reagents : 2-Bromobenzyl alcohol (1.0 equiv), vinyl acetate (2.0 equiv), Novozym 435 (enzyme).

-

Conditions : Stir at 40°C for 24–48 hours.

-

Workup : Filter enzyme, concentrate, and distill under reduced pressure.

Performance :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure :

-

Reagents : 2-Bromobenzyl alcohol (1.0 equiv), acetic anhydride (1.5 equiv), H₂SO₄ (0.05 equiv).

-

Conditions : Microwave at 100°C, 300 W, 15–20 minutes.

-

Workup : Neutralize, extract, and purify.

Benefits :

Comparative Analysis of Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 6–12 | 65–75 | 85–90 |

| Acetic anhydride | Pyridine | 2–4 | 85–90 | 95–98 |

| Acetyl chloride | Triethylamine | 1–2 | 80–90 | 95–97 |

| Enzymatic | Novozym 435 | 24–48 | 70–80 | 90–92 |

| Microwave | H₂SO₄ | 0.25–0.5 | 88–92 | 98–99 |

Challenges and Optimization Strategies

-

Steric Hindrance : The ortho-bromine group slows nucleophilic attack. Using bulky bases (e.g., DMAP) or polar aprotic solvents (e.g., DMF) enhances reactivity .

-

Purification : Vacuum distillation or column chromatography is essential due to byproducts (e.g., diacetylated derivatives).

-

Scale-Up : Continuous flow systems improve safety and efficiency for industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-bromo-, acetate undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Hydrolysis: The acetate group can be hydrolyzed to form 2-bromobenzyl alcohol.

Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

Nucleophilic Substitution: Products include 2-hydroxybenzenemethanol, 2-cyanobenzenemethanol, and 2-aminobenzenemethanol.

Hydrolysis: The major product is 2-bromobenzyl alcohol.

Oxidation: The major product is 2-bromobenzaldehyde.

Scientific Research Applications

Chemical Properties and Structure

Benzenemethanol, 2-bromo-, acetate (C9H11BrO3) is characterized by the presence of a bromine atom and an acetate group attached to a benzyl alcohol structure. Its molecular structure allows for diverse reactivity, making it a valuable intermediate in chemical synthesis.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in several synthetic pathways:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of various pharmaceutical agents, particularly those targeting specific biological pathways. Its bromine substituent can facilitate further functionalization, leading to biologically active compounds.

- Agricultural Chemicals : It is employed as an intermediate in the synthesis of herbicides and pesticides. The ability to modify the brominated structure enables the development of compounds with enhanced efficacy against specific pests .

- Diverse Chemical Transformations : The presence of both bromine and acetate groups allows for multiple chemical transformations, including nucleophilic substitutions and coupling reactions, making it a versatile building block for complex organic molecules .

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing novel anticancer agents. The bromine atom's reactivity facilitated the formation of key intermediates that exhibited significant cytotoxic activity against colorectal cancer cells. The synthesized compounds were evaluated for their selectivity and potency compared to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Agricultural Applications

Research has shown that derivatives of this compound can be effectively used as herbicides. The compound's ability to inhibit specific biochemical pathways in plants has led to its incorporation into formulations aimed at controlling weed growth without harming crop yields. Field tests demonstrated improved efficacy over traditional herbicides .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer agents | Exhibits significant cytotoxic activity against cancer cells |

| Agricultural Chemicals | Used as a precursor for herbicides | Improved efficacy compared to traditional herbicides |

| Organic Synthesis | Versatile building block for complex organic molecules | Facilitates diverse chemical transformations |

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-bromo-, acetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The acetate group can undergo hydrolysis, releasing acetic acid and forming 2-bromobenzyl alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Styralyl Acetate (Benzenemethanol, α-methyl-, acetate)

- Structure : Benzene ring with a methyl group at the α-position (C1) and an acetate ester at the hydroxymethyl group .

- Molecular formula : C10H12O2 (vs. C9H9BrO2 for the brominated analog).

- Physicochemical properties: Boiling point: 214°C . Density: 1.028 g/mL . Solubility: Insoluble in water; miscible with ethanol, mineral oil .

- Applications : Widely used in fragrances for its floral (gardenia-like) aroma .

Comparison :

4-Methoxybenzyl Acetate (Benzenemethanol, 4-methoxy-, acetate)

Comparison :

4-Acetoxybenzyl Acetate (Benzenemethanol, 4-(acetyloxy)-, acetate)

Comparison :

- Dual acetates in 4-acetoxybenzyl acetate increase hydrophobicity compared to the brominated derivative.

2-Bromo-1-phenylethanol Derivatives

Comparison :

- The acetate ester in 2-bromobenzyl acetate stabilizes the molecule against oxidation compared to the free alcohol in 2-bromo-1-phenylethanol.

- Esterification reduces volatility (e.g., styralyl acetate’s boiling point is 214°C vs. 117°C for benzyl alcohol) .

Physicochemical and Functional Comparison Table

Biological Activity

Benzenemethanol, 2-bromo-, acetate, also known as benzyl 2-bromoacetate, exhibits various biological activities that are significant in medicinal chemistry and organic synthesis. This compound is characterized by its molecular formula and a molecular weight of 229.07 g/mol. Its structure includes a bromine atom, which often contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 5437-45-6 |

| Melting Point | 199-201 °C |

| Boiling Point | 166-170 °C (22 mm Hg) |

| Density | 1.446 g/mL at 25 °C |

| Solubility | Soluble in chloroform, methanol; not miscible with water |

| LogP | 2.368 (estimated) |

Synthesis and Applications

Benzyl 2-bromoacetate can be synthesized through the reaction of bromoacetic acid with benzyl alcohol in the presence of a catalyst such as toluene-4-sulfonic acid. This compound is utilized in various biological research applications, including the synthesis of lipopeptides and other biologically active molecules .

Benzyl 2-bromoacetate is known for its role as an alkylating agent, which can modify nucleophilic sites in biomolecules like proteins and nucleic acids. This property is crucial for its application in drug design and development, particularly in the context of targeting specific enzymes or receptors .

Case Studies and Research Findings

- Alkylation Reactions : Benzyl 2-bromoacetate has been employed in the alkylation of various substrates to produce compounds with enhanced biological activity. For instance, it has been used in synthesizing derivatives that exhibit improved binding affinity to protein kinase C (PKC), a critical enzyme involved in several signaling pathways related to cancer .

- Anticancer Studies : In a study investigating new PKC agonists, benzyl 2-bromoacetate was shown to activate PKC pathways leading to increased ERK1/2 phosphorylation in cardiac fibroblasts. This suggests potential applications in cancer treatment by modulating signaling pathways that control cell growth and apoptosis .

- Toxicological Assessments : Research indicates that compounds similar to benzyl 2-bromoacetate may possess carcinogenic properties due to their alkylating nature. Therefore, understanding the safety profile of this compound is essential for its application in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.